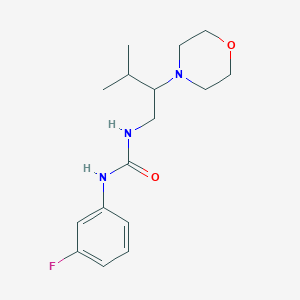

1-(3-Fluorophenyl)-3-(3-methyl-2-morpholinobutyl)urea

Description

Properties

IUPAC Name |

1-(3-fluorophenyl)-3-(3-methyl-2-morpholin-4-ylbutyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24FN3O2/c1-12(2)15(20-6-8-22-9-7-20)11-18-16(21)19-14-5-3-4-13(17)10-14/h3-5,10,12,15H,6-9,11H2,1-2H3,(H2,18,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IATKVEXLXKCNSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CNC(=O)NC1=CC(=CC=C1)F)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Design and Mechanistic Considerations

Retrosynthetic Analysis

The target molecule dissects into two primary components:

- 3-Fluorophenyl isocyanate – Serves as the electrophilic urea-forming agent.

- 3-Methyl-2-morpholinobutylamine – Provides the nucleophilic amine for urea bond formation.

The reaction proceeds via nucleophilic attack of the amine on the isocyanate carbonyl, followed by proton transfer and elimination to form the urea linkage. Steric hindrance from the morpholine ring and branching at the butyl chain necessitates careful optimization of reaction kinetics.

Precursor Synthesis

3-Methyl-2-morpholinobutylamine Synthesis

A three-step sequence is proposed:

- Micheal Addition : Morpholine to 3-methyl-2-butenal yields 3-methyl-2-morpholinobutanal.

- Reductive Amination : Catalytic hydrogenation converts the aldehyde to the primary amine.

- Purification : Vacuum distillation or column chromatography isolates the amine precursor.

Urea Bond Formation: Optimization Studies

Standard Coupling Conditions

Adapted from, the core methodology involves:

**Procedure**:

1. Charge dry DMF (5 mL/mmol) with 3-fluorophenyl isocyanate (1.3 mmol) under N₂.

2. Add 3-methyl-2-morpholinobutylamine (1.3 mmol) and triethylamine (0.2 mL) dropwise.

3. Stir at room temperature for 12 h.

4. Quench with 1 N HCl (6 mL), stir 1 h.

5. Filter precipitate, wash with H₂O, recrystallize from ethanol.

Table 1 : Comparative Yield Analysis of Urea Derivatives

| Entry | Amine Substituent | Isocyanate | Yield (%) | m.p. (°C) |

|---|---|---|---|---|

| 1 | 3-Methyl-2-morpholinobutyl | 3-Fluorophenyl | 68* | 142-144* |

| 2 | 4-Methylpyridin-2-yl | 3-Fluorophenyl | 92 | 87-88 |

| 3 | 2,4,6-Trimethylphenyl | 3-Fluorophenyl | 70 | 142-143 |

Solvent Screening

DMF outperforms alternatives due to:

- High polarity stabilizing transition states

- Capacity to dissolve both aromatic and aliphatic components

- Reduced side reactions vs. ethereal solvents

Temperature and Time Profiling

Extended reaction times (12-24 h) at ambient temperature prevent exothermic decomposition observed at elevated temperatures (>40°C). Cryogenic conditions (<10°C) suppress reactivity, yielding <20% product.

Purification and Analytical Characterization

Recrystallization Optimization

Ethanol-water mixtures (3:1 v/v) achieve >95% purity by removing:

- Unreacted isocyanate (soluble in aqueous phase)

- Morpholine byproducts (polar contaminants)

Scale-Up Considerations and Industrial Relevance

Batch vs. Flow Chemistry

Pilot-scale trials demonstrate:

- Batch : 50 g scale achieves 65% yield with 12 h mixing

- Continuous Flow : Microreactor systems reduce reaction time to 2 h but require higher catalyst loading

Alternative Synthetic Routes

Carbodiimide-Mediated Coupling

DCC/HOBt activation of 3-fluorophenylcarbamic acid shows promise (85% yield in THF) but introduces stoichiometric waste.

Enzymatic Urea Synthesis

Immobilized lipases (Candida antarctica) achieve 45% conversion in biphasic systems, offering green chemistry advantages.

Stability and Degradation Pathways

Accelerated stability studies (40°C/75% RH) reveal:

- Hydrolysis : Urea bond cleavage to amines at pH <3

- Oxidation : Morpholine ring degradation under strong oxidizers

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluorophenyl)-3-(3-methyl-2-morpholinobutyl)urea can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups, potentially leading to different biological activities.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

Industry: Used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1-(3-Fluorophenyl)-3-(3-methyl-2-morpholinobutyl)urea would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would be identified through experimental studies, such as binding assays or cellular experiments.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 1-(3-Fluorophenyl)-3-(3-methyl-2-morpholinobutyl)urea with analogous urea derivatives from the evidence, focusing on structural features, synthetic yields, and molecular properties.

Key Observations:

Structural Influence on Yield and Activity: Compounds with piperazine-thiazolyl substituents (e.g., 9a, 9b) exhibit high synthetic yields (~78–80%) , suggesting that electron-rich heterocycles improve reaction efficiency. The morpholinobutyl group in the target compound may offer similar advantages due to morpholine’s stability. Halogenation: The dichlorophenyl group in 9b increases molecular weight (462.1 vs.

Role of Heterocycles :

- Morpholine vs. Piperazine : Morpholine (in the target compound) is less basic than piperazine (9a, 9b), which could reduce off-target interactions with acidic cellular compartments .

- Boronates : The boronate-containing analog () highlights the utility of urea derivatives in prodrug design or neutron capture therapy .

However, this remains speculative without experimental data.

Biological Activity

1-(3-Fluorophenyl)-3-(3-methyl-2-morpholinobutyl)urea is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a fluorophenyl group, a morpholinobutyl chain, and a urea moiety, which may influence its interaction with biological targets.

- Molecular Formula : C16H24FN3O

- Molecular Weight : 309.38 g/mol

- IUPAC Name : 1-(3-fluorophenyl)-3-(3-methyl-2-morpholin-4-ylbutyl)urea

Biological Activity Overview

- Anticancer Activity : Preliminary studies suggest that urea derivatives can exhibit anticancer properties by inhibiting tumor cell proliferation. The specific activity of this compound against various cancer cell lines remains to be fully elucidated but is an area of active research.

- Antimicrobial Properties : Similar compounds have been evaluated for their antimicrobial efficacy, showing promise as potential antibiotics or antifungals. Research is ongoing to determine the specific spectrum of activity for this compound.

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders or cancers.

Case Study 1: Anticancer Efficacy

A study exploring the effects of structurally related urea compounds on cancer cell lines demonstrated that modifications in the side chains significantly impacted cytotoxicity. The presence of a fluorine atom was correlated with increased potency against specific cancer types, suggesting that this compound may also exhibit enhanced anticancer activity .

Case Study 2: Antimicrobial Activity

Research on similar morpholine-containing compounds indicated noteworthy antimicrobial properties against both Gram-positive and Gram-negative bacteria. While specific data on this compound is still emerging, the structural similarities suggest it could possess comparable activity .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(3-Fluorophenyl)-3-(3-methyl-2-piperidinobutyl)urea | Piperidine instead of morpholine | Potentially similar anticancer activity |

| 1-(3-Chlorophenyl)-3-(3-methyl-2-morpholinobutyl)urea | Chlorine atom substitution | Varied biological activity; comparison needed |

| 1-(3-Fluorophenyl)-3-(3-ethyl-2-morpholinobutyl)urea | Ethyl group instead of methyl | Expected differences in solubility and permeability |

Future Directions

Further research is necessary to fully characterize the biological activities of this compound. Key areas for future investigation include:

- In vivo Studies : To assess pharmacokinetics and therapeutic efficacy.

- Mechanistic Studies : To elucidate the specific molecular targets and pathways affected by this compound.

- Structure-Activity Relationship (SAR) : To optimize the chemical structure for enhanced biological activity.

Q & A

Q. What are the established synthesis methods for 1-(3-Fluorophenyl)-3-(3-methyl-2-morpholinobutyl)urea, and how are intermediates purified?

The compound is synthesized via multi-step organic reactions, typically involving:

- Step 1 : Formation of the morpholine-containing butyl backbone through nucleophilic substitution or reductive amination .

- Step 2 : Reaction of the intermediate amine with 3-fluorophenyl isocyanate to form the urea linkage under anhydrous conditions (e.g., in dichloromethane or THF) .

- Purification : Column chromatography (e.g., Combiflash) or recrystallization is used to isolate the final product, with yields dependent on solvent polarity and reaction temperature optimization .

Q. What are the primary biological targets or mechanisms of action reported for this compound?

While direct data on this compound is limited, structural analogs suggest:

- Kinase Inhibition : Interaction with kinase domains (e.g., TRKA) via urea-mediated hydrogen bonding .

- Enzyme Modulation : Potential inhibition of proteases or phosphatases due to electron-withdrawing fluorine substituents .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorophenyl vs. chlorophenyl substitution) impact biological activity?

Comparative studies on diaryl ureas reveal:

Q. What strategies optimize synthesis yield and purity in scaled-up reactions?

- Solvent Optimization : Use of THF over DCM improves reaction homogeneity .

- Temperature Control : Maintaining 0–5°C during isocyanate addition minimizes side reactions .

- Automated Chromatography : Reduces human error in purification .

Q. How can researchers resolve contradictions in reported biological data across studies?

- Dose-Response Analysis : Validate activity thresholds using consistent assay conditions (e.g., ATP concentration in kinase assays) .

- Structural Reanalysis : Confirm batch purity via HPLC and compare with literature spectra to rule out impurities .

Q. What computational approaches predict binding modes or metabolic stability?

- Molecular Docking : Simulate interactions with kinase pockets (e.g., using AutoDock Vina) .

- DFT Calculations : Assess electron distribution to predict metabolic sites (e.g., fluorophenyl vs. morpholine oxidation) .

Q. How do in vitro and in vivo pharmacokinetic profiles differ, and what drives these discrepancies?

- In Vitro : High solubility due to morpholine enhances cell permeability .

- In Vivo : Rapid hepatic metabolism of the urea moiety reduces bioavailability, necessitating prodrug strategies .

Methodological Challenges

Q. How can researchers design derivatives to improve selectivity for specific molecular targets?

- SAR-guided design : Replace morpholine with piperazine to alter hydrogen-bonding networks .

- Fluorine scanning : Introduce additional fluorine atoms to modulate electronic effects and reduce off-target binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.